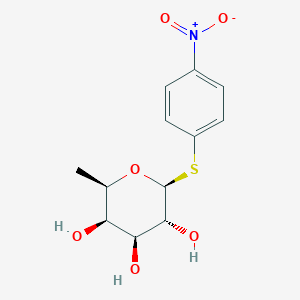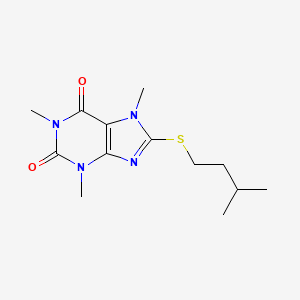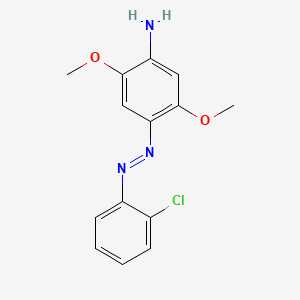
4-(2-Chlorophenylazo)-2,5-dimethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenylazo)-2,5-dimethoxyaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes a chlorophenyl group and two methoxy groups attached to an aniline base, making it a versatile molecule for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 2,5-dimethoxyaniline in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
4-(2-Chlorophenylazo)-2,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the azo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
4-(2-Chlorophenylazo)-2,5-dimethoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
作用機序
The mechanism of action of 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline involves its interaction with various molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular pathways, making the compound useful in biochemical studies .
類似化合物との比較
Similar Compounds
- 4-(4-Nitrophenylazo)-2,5-dimethoxyaniline
- 4-(4-Methylphenylazo)-2,5-dimethoxyaniline
- 4-(2-Bromophenylazo)-2,5-dimethoxyaniline
Uniqueness
4-(2-Chlorophenylazo)-2,5-dimethoxyaniline is unique due to the presence of the chloro substituent, which can influence its reactivity and interaction with other molecules. The chloro group can enhance the compound’s electrophilic character, making it more reactive in certain substitution reactions compared to its analogs with different substituents .
特性
CAS番号 |
60143-59-1 |
|---|---|
分子式 |
C14H14ClN3O2 |
分子量 |
291.73 g/mol |
IUPAC名 |
4-[(2-chlorophenyl)diazenyl]-2,5-dimethoxyaniline |
InChI |
InChI=1S/C14H14ClN3O2/c1-19-13-8-12(14(20-2)7-10(13)16)18-17-11-6-4-3-5-9(11)15/h3-8H,16H2,1-2H3 |
InChIキー |
WYFCDGYRAULRHY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1N)OC)N=NC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


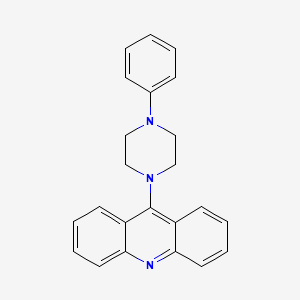

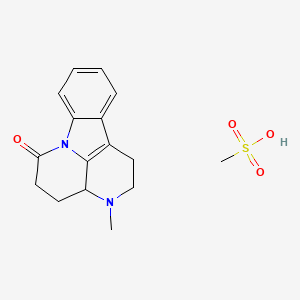
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13762121.png)
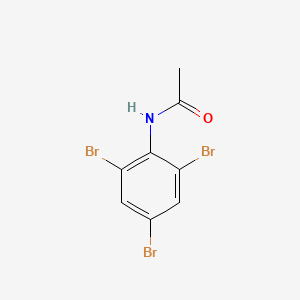
![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)


![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)

![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)
